molecular formula C14H16O B15464036 1-(2-Ethoxyethyl)naphthalene CAS No. 60452-98-4

1-(2-Ethoxyethyl)naphthalene

Cat. No.: B15464036
CAS No.: 60452-98-4
M. Wt: 200.28 g/mol
InChI Key: JWYAFIFAEFJNTF-UHFFFAOYSA-N
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Description

Structural Classification within Naphthalene (B1677914) Derivatives

Structurally, 1-(2-Ethoxyethyl)naphthalene is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. nih.gov The "1-" in its name indicates that the substituent group is attached to the first carbon atom of the naphthalene ring. The substituent is a 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃). This places the compound in the category of 1-substituted naphthalenes, where the substituent is an alkyl-ether chain.

The position of substitution on the naphthalene ring significantly influences the compound's chemical and physical properties. Naphthalene has two distinct positions for monosubstitution: the alpha (α) positions (1, 4, 5, and 8) and the beta (β) positions (2, 3, 6, and 7). 1-(2-Ethoxyethyl)naphthalene is an alpha-substituted derivative.

Relevance in Organic Synthesis and Functional Materials Chemistry

There is a lack of specific documented information regarding the relevance of 1-(2-Ethoxyethyl)naphthalene in organic synthesis and functional materials chemistry. Generally, naphthalene derivatives are significant building blocks in the synthesis of a wide array of organic molecules and materials. nih.govresearchgate.netthieme-connect.com They are used in the production of dyes, pigments, resins, and pharmaceuticals. knowde.comwho.int However, no specific applications for 1-(2-Ethoxyethyl)naphthalene in these areas have been reported in the reviewed literature.

The synthesis of substituted naphthalenes can be achieved through various methods, including metal-catalyzed cross-coupling reactions, annulation strategies, and modifications of existing naphthalene skeletons. researchgate.netthieme-connect.comthieme-connect.com For instance, Grignard reagents like 1-naphthylmagnesium bromide are versatile intermediates for creating 1-substituted naphthalenes by reacting them with appropriate electrophiles. krackeler.com It is plausible that 1-(2-Ethoxyethyl)naphthalene could be synthesized via such established synthetic routes, for example, by reacting a 1-naphthyl Grignard reagent with a 2-ethoxyethyl halide, but specific documented procedures for this compound are not available.

Historical Context and Preliminary Investigations (if documented)

No historical context or records of preliminary investigations specifically focused on 1-(2-Ethoxyethyl)naphthalene have been found in the available scientific literature. The compound is listed in chemical supplier databases, which confirms its existence, but research detailing its discovery, synthesis, or characterization is not present in major scientific search portals.

Data Tables

Due to the absence of experimental data in the literature for 1-(2-Ethoxyethyl)naphthalene, a data table of its specific properties cannot be generated. For context, a table of basic properties for the parent compound, naphthalene, is provided below.

PropertyValue
IUPAC Name Naphthalene
CAS Number 91-20-3
Molecular Formula C₁₀H₈
Molecular Weight 128.17 g/mol
Appearance White crystalline solid
Odor Strong, mothball-like

Properties

CAS No.

60452-98-4

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

1-(2-ethoxyethyl)naphthalene

InChI

InChI=1S/C14H16O/c1-2-15-11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9H,2,10-11H2,1H3

InChI Key

JWYAFIFAEFJNTF-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for 1 2 Ethoxyethyl Naphthalene

Strategies for Carbon-Oxygen Bond Formation

Williamson Ether Synthesis Approaches to the Ethoxyethyl Moiety

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org It proceeds via an S_N2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of 1-(2-ethoxyethyl)naphthalene, two primary pathways utilizing this reaction are feasible.

Pathway A involves the reaction of sodium 1-naphthoxide with a 2-ethoxyethyl halide (e.g., 1-bromo-2-ethoxyethane). The naphthoxide is typically generated in situ by treating 1-naphthol (B170400) with a strong base like sodium hydroxide (B78521) or sodium hydride. wvu.eduyoutube.com

Pathway B utilizes 1-(2-hydroxyethyl)naphthalene (also known as 1-naphthalene ethanol) as the starting alcohol. Deprotonation with a base yields the corresponding alkoxide, which then reacts with an ethyl halide, such as ethyl bromide or ethyl iodide, to form the final product. youtube.com

The choice between these pathways often depends on the commercial availability and reactivity of the precursors. The S_N2 mechanism works best with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com

Table 1: Comparison of Williamson Ether Synthesis Pathways

FeaturePathway APathway B
Naphthalene (B1677914) Precursor1-Naphthol1-(2-Hydroxyethyl)naphthalene
Alkylating Agent1-Halo-2-ethoxyethaneEthyl halide (e.g., C₂H₅Br)
Bond FormedNaphthalene-O—CEthoxy-C—O
Key ConsiderationPotential for C-alkylation on the naphthalene ring as a side reaction.Requires the synthesis or availability of 1-(2-hydroxyethyl)naphthalene.

Alkylation of Naphthalene Precursors

Alkylation of the naphthalene ring itself presents another major synthetic strategy. These reactions typically fall under the category of Friedel-Crafts alkylation, where an alkylating agent reacts directly with the aromatic ring in the presence of a catalyst. researchgate.net

For the synthesis of 1-(2-ethoxyethyl)naphthalene, naphthalene can be reacted with a suitable electrophile, such as 2-ethoxyethyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A significant challenge in Friedel-Crafts alkylation of naphthalene is controlling the regioselectivity. The reaction can yield a mixture of 1-substituted (α) and 2-substituted (β) isomers. The product ratio is highly dependent on reaction conditions such as temperature and the choice of catalyst and solvent.

Modern variations of this reaction may employ milder and more selective catalysts to improve the yield of the desired 1-isomer and to minimize polyalkylation.

Functional Group Interconversions and Modifications

One plausible, though multi-step, route could begin with 1-naphthaleneacetic acid. The carboxylic acid can be reduced to the corresponding alcohol, 1-(2-hydroxyethyl)naphthalene, using a reducing agent like lithium aluminum hydride (LiAlH₄). This intermediate is the same one used in Pathway B of the Williamson ether synthesis. The alcohol is then converted to the final ether by reaction with an ethyl halide.

Another example of functional group interconversion involves the conversion of 2-(1-bromoethyl)naphthalene (B3053252) to 2-(1-hydroxyethyl)naphthalene, which is then oxidized to 2-acetylnaphthalene. A similar sequence starting from a 1-substituted naphthalene could theoretically be adapted and combined with an etherification step to yield the target compound.

Table 2: Hypothetical Functional Group Interconversion Route

StepReactionReagentsIntermediate/Product
1Reduction of Carboxylic AcidLiAlH₄ followed by H₃O⁺ workup1-(2-Hydroxyethyl)naphthalene
2Etherification (Williamson)1. NaH2. CH₃CH₂Br1-(2-Ethoxyethyl)naphthalene
Starting Material1-Naphthaleneacetic acid

Catalytic Routes in the Synthesis of 1-(2-Ethoxyethyl)naphthalene

Catalysis plays a crucial role in modern synthetic chemistry, offering pathways with higher efficiency, selectivity, and better environmental profiles. For the synthesis of 1-(2-ethoxyethyl)naphthalene, catalytic methods are most relevant in the alkylation of naphthalene.

Instead of stoichiometric Lewis acids like AlCl₃, which generate significant waste, heterogeneous catalysts such as zeolites can be used. google.com Large-pore zeolites have been employed for the alkylation of naphthalene with long-chain olefins. google.com A similar system could be envisioned for the reaction with an ethoxyethyl-containing reagent. The shape-selective nature of zeolites can also influence the regioselectivity of the alkylation.

Ionic liquids, particularly those based on chloroaluminates, have emerged as effective catalysts and solvents for Friedel-Crafts reactions. researchgate.net They can facilitate the alkylation of naphthalene and can often be recycled, which adds to the sustainability of the process. researchgate.net Research has shown that ionic liquids can provide high conversion rates for the alkylation of naphthalene with various alkyl halides. researchgate.net

Table 3: Catalytic Systems for Naphthalene Alkylation

Catalyst TypeExample(s)Role/Advantage
Lewis AcidsAlCl₃, FeCl₃Traditional catalyst for Friedel-Crafts reactions.
ZeolitesHBEA, Zeolite BetaHeterogeneous, reusable, potential for shape selectivity. google.combcrec.id
Ionic Liquids[Bmim]Cl-AlCl₃, [Emim]Cl-AlCl₃Act as both catalyst and solvent; often recyclable. researchgate.net

Green Chemistry Principles in Synthetic Design

Applying green chemistry principles to the synthesis of 1-(2-ethoxyethyl)naphthalene involves selecting routes that minimize waste, reduce energy consumption, and use less hazardous materials.

Key strategies include:

Catalysis: The use of recyclable heterogeneous catalysts like zeolites or ionic liquids in alkylation reactions is a prime example of green chemistry. google.comnankai.edu.cnrsc.org This approach avoids the large amounts of waste associated with traditional stoichiometric Lewis acid catalysts.

Atom Economy: The Williamson ether synthesis is generally atom-economical, with the main byproduct being a simple salt.

Solvent Choice: Exploring the use of greener solvents or even solvent-free conditions can significantly reduce the environmental impact. Some syntheses of naphthol derivatives have been successfully carried out using environmentally benign catalysts and solvent-free or microwave-assisted techniques. arabjchem.org

Table 4: Green Chemistry Strategies

PrincipleApplication to SynthesisExample
CatalysisReplacing stoichiometric reagents with recyclable catalysts.Using zeolites or ionic liquids for Friedel-Crafts alkylation. researchgate.netgoogle.com
Safer SolventsReducing or replacing hazardous organic solvents.Using ionic liquids which can be recycled; exploring solvent-free reactions. researchgate.netarabjchem.org
High Atom EconomyDesigning reactions where most atoms from the reactants are incorporated into the final product.Williamson ether synthesis. wikipedia.org
Energy EfficiencyUsing methods that require less energy.Microwave-assisted synthesis for faster reaction times. arabjchem.org

Advanced Spectroscopic and Analytical Characterization

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For 1-(2-Ethoxyethyl)naphthalene (Molecular Formula: C₁₄H₁₆O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. chemnet.com

The theoretical exact mass of the protonated molecule [M+H]⁺ of 1-(2-Ethoxyethyl)naphthalene is calculated to be 201.1279. An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield a value within a very narrow tolerance (typically < 5 ppm) of this theoretical mass. This high degree of accuracy provides unambiguous confirmation of the elemental composition C₁₄H₁₇O⁺ for the protonated species, a crucial first step in structural elucidation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. slideshare.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides information about the number, type, and connectivity of atoms.

For 1-(2-Ethoxyethyl)naphthalene, ¹H and ¹³C NMR spectra would provide the primary framework for its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the ethoxyethyl side chain. The naphthalene protons would appear in the downfield region (typically δ 7.0-8.2 ppm), with complex splitting patterns due to coupling between adjacent protons. The protons of the ethyl bridge (-CH₂-CH₂-) and the ethoxy group (-O-CH₂-CH₃) would appear in the upfield region.

¹³C NMR: The carbon NMR spectrum would complement the ¹H spectrum by showing distinct signals for each unique carbon atom. The ten carbons of the naphthalene ring would resonate in the aromatic region (δ 120-135 ppm), while the four carbons of the ethoxyethyl side chain would appear in the aliphatic region (δ 15-70 ppm).

Predicted ¹H NMR Data for 1-(2-Ethoxyethyl)naphthalene
Chemical Shift (δ, ppm) Assignment
7.9 - 8.1Naphthalene ring protons
7.3 - 7.6Naphthalene ring protons
3.7 - 3.9Naphthyl-CH₂-CH₂-O-
3.5 - 3.7-O-CH₂-CH₃
3.2 - 3.4Naphthyl-CH₂-CH₂-O-
1.2 - 1.4-O-CH₂-CH₃
Predicted ¹³C NMR Data for 1-(2-Ethoxyethyl)naphthalene
Chemical Shift (δ, ppm) Assignment
134.0Quaternary Naphthalene C
132.5Quaternary Naphthalene C
123.0 - 129.0Naphthalene CH
69.0Naphthyl-CH₂-CH₂-O -
66.5-O -CH₂-CH₃
35.0Naphthyl-CH₂ -CH₂-O-
15.5-O-CH₂-CH₃

To unambiguously assign all signals and confirm the connectivity, a series of two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com It would be used to trace the connectivity within the ethoxyethyl chain, showing correlations between the methyl protons and the adjacent methylene (B1212753) protons, and between the two methylene groups of the ethyl bridge.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org It allows for the definitive assignment of which protons are attached to which carbons. Each CH, CH₂, and CH₃ group would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). wikipedia.org HMBC is crucial for connecting the different fragments of the molecule. For instance, it would show correlations from the protons on the naphthalene ring to the first methylene carbon of the side chain (Naphthyl-CH₂-), and from the methylene protons adjacent to the ether oxygen to the carbons of the ethoxy group, confirming the entire molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining stereochemistry and conformation. In this case, it could show through-space interactions between the protons of the first methylene group of the side chain and the H-8 proton of the naphthalene ring, confirming the 1-substitution pattern.

For complex molecules or specific mechanistic studies, isotopic labeling can be a powerful tool. sigmaaldrich.comnih.gov While often applied to larger biomolecules, the principles are universal. springernature.com For 1-(2-Ethoxyethyl)naphthalene, one could envision:

¹³C Labeling: Synthesizing the compound using a ¹³C-labeled precursor for the ethoxy group (e.g., ¹³C₂-ethanol) would enhance the signals of these specific carbons in the ¹³C NMR spectrum, which could be useful for studying interactions or reactions involving the side chain.

Deuterium (B1214612) (²H) Labeling: Replacing specific protons with deuterium can simplify complex ¹H NMR spectra by removing signals and couplings. nih.gov For example, using a deuterated naphthalene starting material would allow for a clearer view of the side-chain protons.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. core.ac.ukyoutube.com These two methods are often complementary.

For 1-(2-Ethoxyethyl)naphthalene, the key functional groups are the naphthalene ring system (aromatic C-H and C=C bonds) and the ether linkage (C-O-C).

Infrared (IR) Spectroscopy: IR spectroscopy would clearly show characteristic absorption bands. Strong bands corresponding to the C-O-C asymmetric stretch of the ether group would be expected around 1100 cm⁻¹. The spectrum would also feature aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. arxiv.org It would be excellent for observing the symmetric vibrations of the naphthalene ring, which often give strong Raman signals. The aromatic C=C stretching and ring breathing modes would be prominent.

Characteristic Vibrational Frequencies for 1-(2-Ethoxyethyl)naphthalene
Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3050 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1500 - 1600Medium
CH₂ Bending (Scissoring)1450 - 1470Medium
C-O-C Asymmetric Stretch1080 - 1150Strong (IR)
Aromatic C-H Out-of-Plane Bend770 - 810Strong (IR)

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by examining how it absorbs and emits light. The naphthalene moiety is a well-known chromophore and fluorophore. researchgate.net

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of 1-(2-Ethoxyethyl)naphthalene is expected to be dominated by the π-π* transitions of the naphthalene ring system. researchgate.net It would likely show strong absorption maxima (λ_max) in the ultraviolet region, similar to naphthalene itself (which has absorption bands around 220 nm, 275 nm, and 312 nm). photochemcad.comomlc.org The presence of the ethoxyethyl substituent may cause a slight bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene. researchgate.net

Fluorescence Spectroscopy: Naphthalene and its derivatives are known for their fluorescence. nih.govresearchgate.net Upon excitation at an appropriate wavelength (e.g., one of its absorption maxima), 1-(2-Ethoxyethyl)naphthalene is expected to exhibit strong fluorescence emission, likely in the near-UV or blue region of the spectrum (typically 320-360 nm). omlc.org The fluorescence quantum yield, a measure of the efficiency of the emission process, can also be determined. In some cases, naphthalene derivatives can form excimers (excited-state dimers) at higher concentrations, leading to a new, red-shifted emission band. researchgate.net

Expected Photophysical Data for 1-(2-Ethoxyethyl)naphthalene
Parameter Expected Value
Absorption Maxima (λ_max)~280 nm, ~315 nm
Molar Absorptivity (ε)High for π-π* transitions
Emission Maximum (λ_em)~330 - 350 nm
Fluorescence Quantum Yield (Φ_F)Moderate to High (e.g., 0.2-0.5)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique requires a single, well-ordered crystal of the compound. If such a crystal of 1-(2-Ethoxyethyl)naphthalene could be grown, diffraction of X-rays by the crystal lattice would allow for the precise determination of:

Atomic coordinates, providing exact bond lengths and bond angles.

The conformation of the ethoxyethyl side chain relative to the naphthalene ring.

Intermolecular interactions and packing arrangements in the crystal lattice, such as π–π stacking between naphthalene rings of adjacent molecules. nih.govresearchgate.net

While this technique provides the ultimate structural detail, its application is entirely contingent on the ability to produce high-quality single crystals, which is not always feasible.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and semi-volatile organic compounds like 1-(2-ethoxyethyl)naphthalene. The compound's volatility allows for its separation in the gas phase, followed by ionization and mass analysis, which provides structural information and enables quantification.

For the analysis of naphthalene and its derivatives, a common approach involves using a single quadrupole GC-MS system operating in electron ionization (EI) mode. The separation is typically achieved on a non-polar or semi-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane column. The choice of column is critical, as it influences the separation of isomers and related impurities. For instance, distinguishing between 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627) can be challenging due to their similar structures and boiling points, requiring an efficient capillary column for resolution. nih.gov

The mass spectrum of 1-(2-ethoxyethyl)naphthalene is expected to show a prominent molecular ion peak (M+), which would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern in EI-MS would likely involve the cleavage of the ethoxyethyl side chain. Key fragments would be anticipated from the loss of the ethoxy group, the entire ethoxyethyl group, and rearrangements of the naphthalene core. For comparison, the dominant ion in the mass spectrum of naphthalene is its molecular ion at m/z 128. lotusinstruments.com For 1-ethoxynaphthalene (B1581650), significant ions are observed at m/z 172 (M+), 144, and 115. nih.gov

A hypothetical GC-MS method for 1-(2-ethoxyethyl)naphthalene would likely employ a temperature program to ensure adequate separation from potential contaminants. An initial oven temperature might be held to allow for the elution of more volatile components, followed by a ramp to a higher temperature to elute the target analyte and any less volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers a complementary approach, particularly for compounds that may be thermally labile or less volatile. While 1-(2-ethoxyethyl)naphthalene is amenable to GC-MS, LC-MS provides an alternative for its analysis, especially in complex matrices.

Reversed-phase high-performance liquid chromatography (HPLC) is the most probable mode of separation for this compound. This technique separates molecules based on their hydrophobicity. A C18 or similar non-polar stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound and any related substances with differing polarities.

For detection, a mass spectrometer with an electrospray ionization (ESI) source is commonly used for naphthalene metabolites and could be applied to 1-(2-ethoxyethyl)naphthalene. nih.gov ESI is a soft ionization technique that typically results in a strong signal for the protonated molecule [M+H]+ in positive ion mode. Tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection by monitoring specific fragmentation transitions. nih.govnih.gov For instance, in the analysis of naphthalene metabolites, LC-MS/MS allows for the simultaneous quantification of multiple compounds with high accuracy and low detection limits. nih.gov

The table below outlines hypothetical, yet scientifically reasoned, chromatographic and mass spectrometric parameters for the analysis of 1-(2-ethoxyethyl)naphthalene, based on methods used for structurally similar compounds.

ParameterGC-MSLC-MS
Column (5%-Phenyl)-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessC18 reversed-phase (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase/Carrier Gas Helium or Hydrogen, constant flowGradient of Water (with 0.1% formic acid) and Acetonitrile
Injection Split/Splitless injectorAutosampler
Temperature Program (GC) e.g., Initial 100°C, ramp at 10°C/min to 280°CIsothermal or gradient temperature control for the column compartment
Ionization Source Electron Ionization (EI)Electrospray Ionization (ESI)
Mass Analyzer Quadrupole or Ion TrapQuadrupole, Ion Trap, or Time-of-Flight (TOF)
Expected m/z (M+) ~200~201 [M+H]+
Potential Key Fragments (m/z) 155 (M-C2H5O), 128 (Naphthalene moiety), 115Daughter ions from fragmentation of the [M+H]+ precursor

Purity assessment would involve integrating the peak area of 1-(2-ethoxyethyl)naphthalene and comparing it to the total area of all detected peaks. For mixture analysis, quantification is typically achieved by creating a calibration curve using standards of known concentrations. shimadzu.com The use of an internal standard, a compound with similar chemical properties added at a constant concentration to all samples and standards, can improve the accuracy and precision of the analysis by correcting for variations in injection volume and instrument response. nih.gov

Computational Chemistry and Theoretical Investigations of 1 2 Ethoxyethyl Naphthalene

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of 1-(2-ethoxyethyl)naphthalene over time. nih.gov MD simulations could model the movement of the molecule and its interaction with a solvent, providing a picture of its behavior in a realistic chemical environment. researchgate.netresearchgate.netelsevierpure.comrsc.org Such simulations would be particularly valuable for understanding the solvation dynamics and the conformational flexibility of the ethoxyethyl chain in different solvents.

Theoretical Studies of Reactivity and Reaction Pathways

Computational methods can be employed to predict the reactivity of 1-(2-ethoxyethyl)naphthalene. researchgate.net For electrophilic aromatic substitution, a common reaction for naphthalenes, calculations could determine the most likely sites of attack by analyzing the distribution of frontier molecular orbitals and electrostatic potential. ucsb.edu For example, in naphthalene (B1677914) itself, the 1-position is known to be more reactive towards electrophiles than the 2-position, a fact that can be rationalized through frontier orbital theory. ucsb.edu The presence of the 1-(2-ethoxyethyl) group would modulate this reactivity, and computational studies could quantify this effect.

Structure-Property Relationship Modeling

By systematically modifying the structure of 1-(2-ethoxyethyl)naphthalene in silico (e.g., changing the length of the alkyl chain, the nature of the heteroatom, or the substitution pattern on the naphthalene ring) and calculating the resulting properties, it would be possible to establish quantitative structure-property relationships (QSPR). These models are valuable for designing new molecules with desired properties without the need for extensive experimental synthesis and testing.

Reactivity and Derivatization Chemistry of 1 2 Ethoxyethyl Naphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Naphthalene is more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS) and typically undergoes substitution at the C1 (alpha) position. pearson.comwordpress.com This preference is due to the greater stability of the carbocation intermediate formed during the reaction, which can be stabilized by resonance involving the adjacent aromatic ring. youtube.comonlineorganicchemistrytutor.comlibretexts.org The presence of the 1-(2-ethoxyethyl) group, an electron-donating group, further activates the naphthalene ring towards electrophilic attack.

Electrophilic substitution on a substituted naphthalene ring, particularly one with an activating group, will generally occur on the substituted ring. stackexchange.com The ethoxyethyl group directs incoming electrophiles primarily to the C4 (peri) and C2 (ortho) positions of the naphthalene nucleus. The ratio of the resulting isomers can be influenced by reaction conditions such as the nature of the electrophile, solvent, and temperature. For instance, in Friedel-Crafts acylation of 2-methoxynaphthalene, the major product can be shifted between the 2-methoxy-3-acetoxy and 2-methoxy-6-acetoxy isomers by changing the solvent. stackexchange.com

Common electrophilic aromatic substitution reactions applicable to 1-(2-ethoxyethyl)naphthalene include:

Nitration: Introduction of a nitro group (-NO2) onto the naphthalene ring, typically using a mixture of nitric acid and sulfuric acid. wordpress.com

Halogenation: Incorporation of halogen atoms (e.g., Br, Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. wordpress.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H), where the reaction temperature can influence the position of substitution. wordpress.comyoutube.com

Friedel-Crafts Acylation: Attachment of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. youtube.comstackexchange.com

The regioselectivity of these reactions is a key consideration in the synthesis of specifically substituted naphthalene derivatives.

Transformations of the Ethoxyethyl Side Chain

The ethoxyethyl side chain of 1-(2-ethoxyethyl)naphthalene offers additional sites for chemical modification, distinct from the reactivity of the aromatic core. numberanalytics.com These transformations allow for the introduction of new functional groups and the synthesis of a wider array of derivatives.

Cleavage and Hydrolysis Reactions

The ether linkage in the ethoxyethyl group can be cleaved under specific conditions. Ethoxyethyl (EE) ethers are known to be removable under mild acidic conditions, such as with 1N hydrochloric acid. wikipedia.orglibretexts.orgfiveable.me This cleavage would yield 1-(2-hydroxyethyl)naphthalene and ethanol. The stability of the ethoxyethyl protecting group has been demonstrated in its compatibility with harsh basic conditions and subsequent palladium-catalyzed cross-coupling reactions. acs.org

Cycloaddition Reactions (e.g., Diels-Alder)

Naphthalene can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition, to form bicyclic adducts. chemrxiv.orgnih.govwikipedia.org However, these reactions are often challenging due to the aromatic stabilization energy of the naphthalene ring that must be overcome. chemrxiv.orgacs.org Consequently, harsh conditions such as high temperatures and pressures, or the use of highly reactive dienophiles, are often required. chemrxiv.orgacs.orgkpfu.ru

Recent advancements have shown that visible-light energy-transfer catalysis can facilitate the intermolecular dearomative [4+2] cycloaddition of naphthalenes with styrenes to produce bicyclo[2.2.2]octa-2,5-diene scaffolds. chemrxiv.orgrsc.org This method allows for the conversion of various naphthalene derivatives under milder conditions. rsc.org Furthermore, the encapsulation of naphthalenes and dienophiles within self-assembled molecular flasks has been shown to promote Diels-Alder reactions under mild conditions by reducing the entropic cost and pre-organizing the reactants. acs.orgnih.gov In substituted naphthalenes, these reactions can proceed on the less electron-rich, unsubstituted ring. acs.orgnih.gov

Metal-Catalyzed Coupling Reactions for Further Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of 1-(2-ethoxyethyl)naphthalene. wiley-vch.deumb.edunih.gov To utilize this compound in such reactions, it would typically first need to be converted to a suitable derivative, such as a halonaphthalene or a naphthylboronic acid.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orgacs.orgyoutube.com For instance, a bromo- or iodo-substituted derivative of 1-(2-ethoxyethyl)naphthalene could be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups. acs.org

Other Coupling Reactions: Other notable cross-coupling reactions include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Kumada coupling (using Grignard reagents). wiley-vch.deumb.edu These reactions provide alternative methods for functionalizing the naphthalene core.

The development of new catalysts and reaction conditions continues to broaden the scope and applicability of these transformations. nih.govrhhz.net

Synthesis of Advanced Derivatives and Analogs

The reactivity of both the naphthalene core and the ethoxyethyl side chain allows for the synthesis of a wide range of advanced derivatives and analogs. researchgate.net By combining the reactions discussed above, complex molecules with tailored properties can be constructed. For example, electrophilic substitution can be used to introduce a functional group onto the naphthalene ring, which can then be further modified using metal-catalyzed coupling reactions. researchgate.net

The ethoxyethyl side chain can also be a key element in the design of new compounds. For instance, the exchange of naphthalene in certain metal complexes with other functionalized arenes can lead to highly functionalized sandwich complexes. nih.gov The ability to selectively manipulate different parts of the 1-(2-ethoxyethyl)naphthalene molecule makes it a valuable precursor for the synthesis of diverse and complex chemical structures.

Potential Academic and Industrial Applications of 1 2 Ethoxyethyl Naphthalene Derivatives

Role in Advanced Materials Science

The unique photophysical and electronic properties of the naphthalene (B1677914) moiety make it a compelling building block for advanced materials. The presence of the 1-(2-ethoxyethyl) group can further modulate these properties, enhancing processability and performance in various material science applications.

Organic Semiconductors and Optoelectronic Devices

Naphthalene derivatives are extensively studied for their potential in organic electronics, where they can function as the active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure of the organic semiconductor, which dictates its charge transport characteristics and photophysical behavior.

Derivatives of naphthalene, such as naphthalene diimides (NDIs), have demonstrated significant promise as n-type organic semiconductors. nih.govresearchgate.net The introduction of substituents to the naphthalene core, like the ethoxyethyl group, can influence the frontier molecular orbital (HOMO-LUMO) energy levels, which are critical for efficient charge injection and transport. For instance, modifications at the naphthalene core can tune the electron mobility in OFETs. nih.gov Research on various naphthalene derivatives has shown that altering the substituents allows for the fine-tuning of their optoelectronic properties. researchgate.netchemrxiv.org

The ethoxyethyl group in 1-(2-ethoxyethyl)naphthalene can enhance the solubility of the resulting semiconductor, facilitating fabrication of thin films through solution-based techniques. This is a significant advantage for producing large-area and flexible electronic devices at a low cost. Furthermore, the flexible chain can influence the solid-state packing of the molecules, which is a key determinant of charge mobility. Studies on diketopyrrolopyrrole (DPP) derivatives flanked by naphthalene have shown that the nature of the alkyl chains significantly impacts the performance of OFETs. rsc.org

Naphthalene Derivative Type Application Observed Properties/Performance
Naphthalene Diimides (NDIs)n-type Organic SemiconductorsHigh electron affinity and good electron transport properties. researchgate.netresearchgate.net
Core-Expanded NDIsOrganic Field-Effect Transistors (OFETs)Electron mobilities up to 3.50 cm²/V·s have been reported. nih.gov
Dithienylnaphthalenesn-type Organic SemiconductorsUsed in organic field-effect transistors. researchgate.net
Naphthalene-flanked DPPp-type Organic SemiconductorsMonomers have shown high mobility in OFETs. rsc.org

Polymer Chemistry and Monomer Synthesis

Naphthalene derivatives can be utilized as monomers in the synthesis of polymers with tailored properties. The rigid naphthalene unit can be incorporated into the polymer backbone to enhance thermal stability and mechanical strength. A derivative, Methyl 1-(2-ethoxy-2-oxoethoxy)naphthalene-2-carboxylate, has been suggested as a monomer for creating polymers with improved thermal stability and mechanical characteristics, beneficial for coatings and adhesives.

Thermotropic polyesters based on 2,6-disubstituted naphthalenes are known for their unique properties and find use as high-strength plastics and fiber materials. lookchem.com The 1-(2-ethoxyethyl)naphthalene unit, if appropriately functionalized to enable polymerization, could lead to polymers with a unique combination of rigidity from the naphthalene core and flexibility from the ethoxyethyl side chain. This could result in materials with interesting processing characteristics and final properties.

Liquid Crystalline Systems

The incorporation of a rigid, planar core like naphthalene is a common strategy in the design of liquid crystals. These materials exhibit phases of matter that have properties between those of a conventional liquid and a solid crystal, making them crucial for display technologies. scirp.org The mesomorphic (liquid crystalline) properties are highly dependent on the molecular structure, including the nature of the central core and the terminal flexible chains. lookchem.comsemanticscholar.org

Studies on naphthalene-based liquid crystals have shown that the length and nature of alkoxy chains attached to the core significantly influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures. scirp.orgresearchgate.net For instance, a series of naphthalene-2-yl-4-(alkoxy)benzoates all displayed a nematic phase. scirp.org While direct studies on the liquid crystalline behavior of 1-(2-ethoxyethyl)naphthalene derivatives are not widely reported, it is conceivable that by attaching appropriate mesogenic units, this compound could serve as a precursor to new liquid crystalline materials. The ethoxyethyl chain could provide the necessary flexibility to promote the formation of mesophases.

Naphthalene Derivative Structure Mesophase Type Key Finding
Naphthalene-2-yl-4-(alkoxy)benzoatesNematic, Smectic AAll materials in one series showed a nematic phase upon cooling. scirp.org
Symmetric Naphthalene DerivativesNematic, SmecticSmall alkyl chains on the naphthalene core can lead to low-temperature nematic phases. lookchem.com
Diphenylnaphthalenes with fluoro substituentsNematic, Smectic AExhibit nematic phases at high temperatures and high optical anisotropy. researchgate.net

Applications in Specialty Chemicals and Chemical Intermediates

Naphthalene and its derivatives are important intermediates in the chemical industry, used in the synthesis of a wide range of products including dyes, resins, and surfactants. who.intcdc.gov Naphthalene itself is a primary feedstock for the production of phthalic anhydride (B1165640), which is a key component in the manufacture of PVC plasticizers. cdc.gov

1-(2-Ethoxyethyl)naphthalene can be considered a specialty chemical intermediate. evitachem.com Its structure, featuring both an aromatic core and an ether linkage, allows for a variety of subsequent chemical transformations. The naphthalene ring can undergo electrophilic substitution reactions, while the ether group could potentially be cleaved or modified. This makes it a versatile starting material for the synthesis of more complex molecules with specific functionalities for applications in agrochemicals, pharmaceuticals, or other performance chemicals.

Catalysis and Ligand Design in Organic Reactions

The development of efficient catalysts is a cornerstone of modern organic synthesis. Ligands play a crucial role in homogeneous catalysis by coordinating to a metal center and modulating its reactivity, selectivity, and stability. Naphthalene-based structures are utilized in the design of ligands for various catalytic transformations.

For example, naphthalene-based acetic acids have been used as ligands in the formation of metal complexes. nih.gov While not directly involving 1-(2-ethoxyethyl)naphthalene, this demonstrates the utility of the naphthalene scaffold in ligand design. By introducing appropriate coordinating groups onto the 1-(2-ethoxyethyl)naphthalene framework, it is possible to create novel ligands. The ethoxyethyl group could influence the steric environment around the metal center, potentially leading to unique catalytic activities or selectivities. For instance, iridium(III) complexes with ligands containing a naphthalene unit have been synthesized and studied for their photophysical properties. nih.gov Similarly, naphthalene derivatives have been explored as scaffolds for CB2-selective ligands. rsc.org

Chemical Probes and Analytical Reagents (Non-Biological/Clinical)

Naphthalene and its derivatives are well-known for their fluorescent properties, which makes them excellent candidates for the development of chemical probes and analytical reagents. lookchem.com These probes can be designed to detect specific analytes through changes in their fluorescence emission upon interaction.

The fluorescence of naphthalene derivatives is sensitive to their local environment, a property known as solvatochromism. This sensitivity can be exploited in the design of probes for polarity or the presence of specific chemical species. The photophysical properties of peri-substituted acyl pyrrolyl naphthalenes, for example, show solvatochromism due to intramolecular charge transfer. mdpi.com While the specific application of 1-(2-ethoxyethyl)naphthalene as a non-biological chemical probe is not extensively documented, its inherent naphthalene fluorescence suggests potential in this area. Functionalization of the molecule could lead to selective analytical reagents for various chemical sensing applications.

Environmental Fate and Degradation Pathways of 1 2 Ethoxyethyl Naphthalene

Photodegradation Mechanisms in Atmospheric and Aquatic Environments

There is no available data on the mechanisms of photodegradation for 1-(2-ethoxyethyl)naphthalene, including its reaction with photochemically produced hydroxyl radicals or direct photolysis in air and water.

Biodegradation Pathways and Microbial Interactions

No studies have been identified that investigate the biodegradation of 1-(2-ethoxyethyl)naphthalene. Consequently, the microorganisms capable of degrading this compound and the specific metabolic pathways involved remain unknown.

Environmental Transformation Products and Persistence

Without studies on its degradation, the potential environmental transformation products of 1-(2-ethoxyethyl)naphthalene are unidentified. Similarly, its persistence and ultimate fate in various environmental compartments have not been determined.

It is recommended to consult specialized chemical and environmental science databases in the future for any emerging research on this specific compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemistry is a central theme for future research into the synthesis of 1-(2-ethoxyethyl)naphthalene. Current synthetic methodologies often rely on traditional approaches that may not be environmentally optimal. Future work will focus on creating more efficient and eco-friendly synthetic pathways.

Furthermore, there is a growing interest in utilizing renewable feedstocks. Research will likely investigate methods to derive the naphthalene (B1677914) core or the ethoxyethyl side chain from biological sources, moving away from a dependence on fossil fuels. The adoption of greener solvents, such as ionic liquids or supercritical fluids, in place of volatile organic compounds (VOCs), will also be a critical area of study to minimize the environmental impact of the synthesis process.

Investigation of Unconventional Reactivity Patterns

Beyond its known chemical behavior, future investigations will delve into the unconventional reactivity of 1-(2-ethoxyethyl)naphthalene. This includes studying its reactions under non-traditional conditions, such as those induced by light (photochemistry), electricity (electrochemistry), or sound waves (sonochemistry). These methods have the potential to unlock novel chemical transformations and lead to the synthesis of unique molecular architectures that are not accessible through conventional thermal methods.

For instance, photochemical activation could enable site-selective functionalization of the naphthalene ring or the ethoxyethyl chain, providing new avenues for creating a diverse range of derivatives. Electrochemical methods could offer a clean and controlled way to perform oxidation or reduction reactions, allowing for precise tuning of the molecule's electronic properties. The study of its reactivity in novel solvent systems, such as deep eutectic solvents, is also expected to reveal new and interesting chemical behaviors.

Integration with Advanced Analytical and Spectroscopic Technologies

A deeper understanding of the structure, dynamics, and properties of 1-(2-ethoxyethyl)naphthalene and its derivatives will be achieved through the application of advanced analytical and spectroscopic techniques. While standard methods provide basic characterization, more sophisticated technologies will offer unprecedented insights.

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy, including techniques like HSQC and HMBC, will be crucial for the unambiguous assignment of proton and carbon signals in complex derivatives. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide valuable information about the three-dimensional shape of the molecule and its interactions with other molecules. Furthermore, the use of in-situ spectroscopic monitoring will allow for real-time analysis of chemical reactions, providing critical data on reaction kinetics and mechanisms to optimize synthetic procedures.

Predictive Modeling and Machine Learning Applications in Design

The integration of computational modeling and machine learning is set to revolutionize the design of new materials and molecules based on the 1-(2-ethoxyethyl)naphthalene framework. Quantum chemical calculations, such as Density Functional Theory (DFT), will be employed to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives, thereby guiding experimental efforts.

Machine learning algorithms will be trained on existing experimental data to build predictive models for reaction outcomes and to identify optimal reaction conditions. These in-silico tools will significantly accelerate the discovery and development of new compounds by reducing the need for extensive trial-and-error experimentation. This predictive power will enable the rapid screening of vast virtual libraries of compounds to identify candidates with specific desired properties for a range of applications.

Exploration in Emerging Fields of Material Science

The unique molecular structure of 1-(2-ethoxyethyl)naphthalene, which combines a rigid aromatic unit with a flexible side chain, makes it a promising building block for the creation of advanced materials. Future research will explore its incorporation into various material platforms, including polymers, metal-organic frameworks (MOFs), and supramolecular assemblies.

In polymer science, it can be utilized as a monomer or a functional additive to tailor the properties of new plastics and resins, potentially leading to materials with enhanced thermal stability, specific optical properties, or liquid crystalline behavior. In the realm of MOFs, functionalized derivatives of 1-(2-ethoxyethyl)naphthalene could serve as organic linkers to construct porous materials with applications in gas storage, chemical separations, and catalysis.

Contributions to Circular Economy Principles in Chemical Synthesis

Aligning the lifecycle of 1-(2-ethoxyethyl)naphthalene with the principles of a circular economy is a critical future research direction. This involves designing both the molecule and its synthesis with end-of-life considerations in mind, aiming to minimize waste and maximize resource efficiency.

A key focus will be on developing strategies for the efficient recovery and recycling of the compound from various product streams. This could involve designing for disassembly, where the molecule can be easily retrieved and reused. Furthermore, research into the biodegradability of 1-(2-ethoxyethyl)naphthalene and its derivatives will be essential to ensure that any materials released into the environment at the end of their service life break down into benign substances. The ultimate goal is to create a closed-loop system that promotes sustainability in the chemical industry.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate high-purity product .
  • Yield Monitoring : Track intermediates via TLC or HPLC to adjust stoichiometry and reaction time .

Basic: What analytical techniques are critical for structural elucidation and purity assessment of 1-(2-Ethoxyethyl)naphthalene?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify ethoxyethyl substituents (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for OCH₂) and naphthalene protons (δ 7.2–8.2 ppm) .
    • ¹³C NMR : Confirm ether linkage (δ 65–70 ppm for OCH₂CH₂O) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 200.3 [M+H]⁺) and rule out contaminants .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify purity (>98%) and resolve co-eluting impurities .

Advanced: How can researchers resolve contradictions in toxicological data for 1-(2-Ethoxyethyl)naphthalene across studies?

Methodological Answer:
Contradictions often arise from variability in exposure models, species differences, or detection limits. Address these using:

  • Risk of Bias (RoB) Assessment : Apply ATSDR’s tiered RoB framework :
    • Key Criteria : Exposure characterization accuracy, outcome blinding, attrition rates (Table C-6, ).
    • Tier Classification : Assign studies to high/moderate/low RoB tiers to weight evidence reliability .
  • Systematic Review Integration : Pool data from studies meeting inclusion criteria (Table B-1, ), such as controlled exposure routes (oral/inhalation) and mammalian models .
  • Mechanistic Studies : Use in vitro assays (e.g., CYP450 metabolism profiling ) to reconcile in vivo discrepancies.

Advanced: What experimental designs are optimal for studying the metabolic fate of 1-(2-Ethoxyethyl)naphthalene in mammalian systems?

Methodological Answer:

  • In Vivo Models : Administer radiolabeled ¹⁴C-1-(2-Ethoxyethyl)naphthalene to rodents; collect blood, urine, and tissues at timed intervals. Use accelerator mass spectrometry (AMS) to trace metabolites .
  • In Vitro Systems :
    • Hepatocyte Incubations : Monitor phase I (CYP450-mediated oxidation) and phase II (glucuronidation) metabolism via LC-MS/MS .
    • Cytotoxicity Assays : Measure lactate dehydrogenase (LDH) release in HepG2 cells to assess hepatic toxicity thresholds .
  • Data Interpretation : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Advanced: How to evaluate the environmental persistence and degradation pathways of 1-(2-Ethoxyethyl)naphthalene?

Methodological Answer:

  • Environmental Fate Studies :
    • Hydrolysis : Expose compound to pH 5–9 buffers; analyze degradation products (e.g., naphthol derivatives) via GC-MS .
    • Photolysis : Use UV irradiation (λ = 290–400 nm) in aqueous solutions; track half-life and byproducts .
  • Biodegradation Assays : Inoculate soil/water samples with Pseudomonas spp.; measure CO₂ evolution to assess microbial mineralization .
  • Partitioning Analysis : Determine log Kₒw (octanol-water) and Kₒc (organic carbon) to model bioaccumulation potential .

Basic: What are the key physicochemical properties of 1-(2-Ethoxyethyl)naphthalene relevant to experimental design?

Methodological Answer:

  • Solubility : Low aqueous solubility (~0.1 mg/L at 25°C); use DMSO or ethanol as solvents for in vitro studies .
  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C .
  • Vapor Pressure : Estimated 0.01 mmHg at 25°C; handle in fume hoods to prevent inhalation exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.